molecular formula C16H16ClN3O3 B2631828 methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate CAS No. 1445722-79-1

methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate

Cat. No. B2631828
CAS RN: 1445722-79-1
M. Wt: 333.77
InChI Key: DFKXDNFGMIMODY-UHFFFAOYSA-N
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Description

Methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as M2CMP, and it is a pyridine-based molecule that has shown promise in the development of new drugs, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of M2CMP is not fully understood, but it is believed to exert its anticancer effects by inhibiting the activity of enzymes involved in DNA replication and cell division. Additionally, M2CMP has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
M2CMP has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, M2CMP has been shown to have anti-inflammatory properties, and it has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using M2CMP in lab experiments is its potent anticancer activity. This makes it an attractive candidate for the development of new cancer treatments. However, one of the limitations of using M2CMP is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on M2CMP. One area of focus is the development of new drug formulations that can improve its bioavailability and efficacy. Additionally, further research is needed to fully understand the mechanism of action of M2CMP and its potential applications in other disease areas. Finally, there is a need for large-scale clinical trials to evaluate the safety and efficacy of M2CMP in humans.

Synthesis Methods

The synthesis of M2CMP involves a multi-step process that requires specialized knowledge and equipment. The first step is the preparation of 2-chloropyridine-3-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with N-methylformamide to form the corresponding amide. The final step involves the reaction of the amide with 2-pyridylboronic acid to form the desired M2CMP product.

Scientific Research Applications

M2CMP has been extensively studied in scientific research due to its potential applications in various fields. One of the primary areas of focus has been its use in the development of new drugs. M2CMP has been shown to have potent anticancer activity, and it has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

methyl 2-[(2-chloropyridine-3-carbonyl)-methylamino]-2-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-16(15(22)23-3,12-8-4-5-9-18-12)20(2)14(21)11-7-6-10-19-13(11)17/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKXDNFGMIMODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)(C(=O)OC)N(C)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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